molecular formula C9H5BrF2N2 B13210735 5-Bromo-6,8-difluoroquinolin-3-amine

5-Bromo-6,8-difluoroquinolin-3-amine

Cat. No.: B13210735
M. Wt: 259.05 g/mol
InChI Key: PXLOGTOQWOKEBM-UHFFFAOYSA-N
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Description

5-Bromo-6,8-difluoroquinolin-3-amine is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances biological activity and provides unique properties, making these compounds valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6,8-difluoroquinolin-3-amine typically involves multi-step reactions. One common method includes the bromination of a quinoline precursor followed by fluorination. For instance, starting with 5,6,7,8-tetrachloroquinoline, nucleophilic fluoro-dechlorination can yield a mixture of fluorinated quinolines .

Industrial Production Methods: Industrial production methods for such compounds often involve large-scale bromination and fluorination reactions under controlled conditions. The use of specific catalysts and reagents, such as pyridinium bromochromate for bromination and various fluorinating agents, ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6,8-difluoroquinolin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

5-Bromo-6,8-difluoroquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6,8-difluoroquinolin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms enhances its binding affinity and biological activity .

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison: Compared to these similar compounds, 5-Bromo-6,8-difluoroquinolin-3-amine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H5BrF2N2

Molecular Weight

259.05 g/mol

IUPAC Name

5-bromo-6,8-difluoroquinolin-3-amine

InChI

InChI=1S/C9H5BrF2N2/c10-8-5-1-4(13)3-14-9(5)7(12)2-6(8)11/h1-3H,13H2

InChI Key

PXLOGTOQWOKEBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=C(C=C2F)F)Br)N

Origin of Product

United States

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